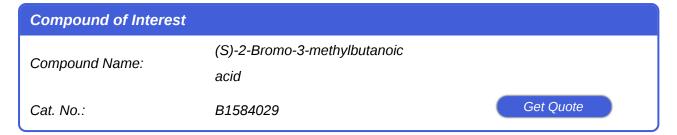


# (S)-2-Bromo-3-methylbutanoic acid structure and stereochemistry

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An In-depth Technical Guide to (S)-2-Bromo-3-methylbutanoic Acid

#### **Abstract**

(S)-2-Bromo-3-methylbutanoic acid, a chiral  $\alpha$ -halogenated carboxylic acid, is a valuable building block in synthetic organic chemistry and pharmaceutical development. Its defined stereochemistry makes it a critical intermediate for the enantioselective synthesis of complex molecules, including amino acids and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its structure, stereochemistry, and physicochemical properties. It further details experimental protocols for its synthesis and characterization and discusses its applications in research and drug development.

# **Chemical Structure and Stereochemistry**

**(S)-2-Bromo-3-methylbutanoic acid** is a derivative of butanoic acid featuring a bromine atom at the  $\alpha$ -position (carbon-2) and a methyl group on carbon-3. The presence of a stereocenter at the  $\alpha$ -carbon gives rise to two enantiomers: (S) and (R).

#### 1.1 Molecular Structure

The fundamental structural details of this compound are summarized below.

IUPAC Name: (2S)-2-bromo-3-methylbutanoic acid[1]







• Synonyms: (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-α-Bromoisovaleric acid[1]

CAS Number: 26782-75-2[1][2]

Molecular Formula: C₅H₀BrO₂[1][2]

Molecular Weight: 181.03 g/mol [1][2]

• SMILES: CC(C)--INVALID-LINK--Br[1][3]

#### 1.2 Stereochemistry

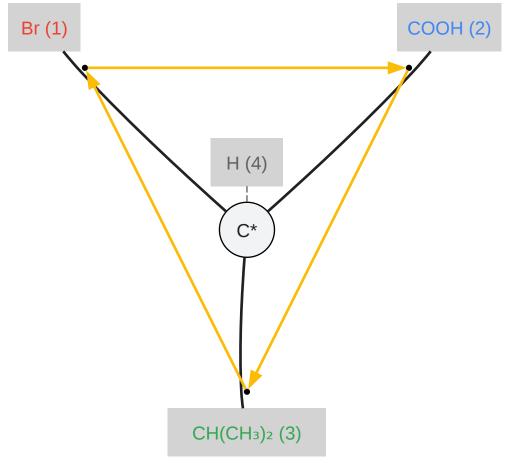
The stereochemistry at the chiral center (C2) is designated as "S" according to the Cahn-Ingold-Prelog (CIP) priority rules. The determination of this configuration is crucial for its application in stereospecific synthesis.

The assignment of priorities to the groups attached to the chiral carbon is as follows:

- -Br (highest atomic number)
- -COOH (carbon bonded to two oxygens)
- -CH(CH<sub>3</sub>)<sub>2</sub> (isopropyl group)
- -H (lowest atomic number)

When viewed with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-Br  $\rightarrow$  -COOH  $\rightarrow$  -CH(CH<sub>3</sub>)<sub>2</sub>) proceeds in a counter-clockwise direction, confirming the (S) configuration.





CIP priority assignment for (S)-enantiomer.

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Caption: CIP priority assignment for (S)-enantiomer.

# **Physicochemical and Spectroscopic Properties**

The properties of 2-bromo-3-methylbutanoic acid are well-documented, primarily for the racemic mixture. These quantitative data are essential for handling, reaction setup, and purification.

Table 1: Physicochemical Properties



Property	Value	Notes	Source(s)
Appearance	White to beige crystalline powder or chunks	-	[4]
Melting Point	39-42 °C	For racemic mixture	[4][5][6]
Boiling Point	124-126 °C	At 20 mmHg, for racemic mixture	[4][5][6]
	116 °C	At 15 mmHg, for racemic mixture	[7]
Flash Point	107 °C (224.6 °F)	Closed cup, for racemic mixture	[5]
Solubility	Soluble in alcohol, diethyl ether	-	[5][6]
	Very slightly soluble in water	-	[5][6]
	Ethanol: 45.53 g/100g at 20 °C	-	[5]

| | Methanol: 82.7 g/100g at 20  $^{\circ}$ C | - |[5] |

Spectroscopic Data Spectroscopic analysis is fundamental for confirming the structure and purity of the compound.

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm<sup>-1</sup>), the C=O stretch (~1700 cm<sup>-1</sup>), and the C-Br stretch (~500-600 cm<sup>-1</sup>).[8][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Shows signals corresponding to the carboxylic acid proton (singlet, downfield), the α-proton (doublet), the β-proton (multiplet), and the diastereotopic methyl protons of the isopropyl group (two doublets).



- $^{13}$ C NMR: Reveals distinct signals for the carbonyl carbon, the α-carbon bearing the bromine, the β-carbon, and the two methyl carbons of the isopropyl group.
- Mass Spectrometry (MS): The mass spectrum displays a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M, M+2) of approximately equal intensity.[8]

## **Experimental Protocols**

#### 3.1 Synthesis

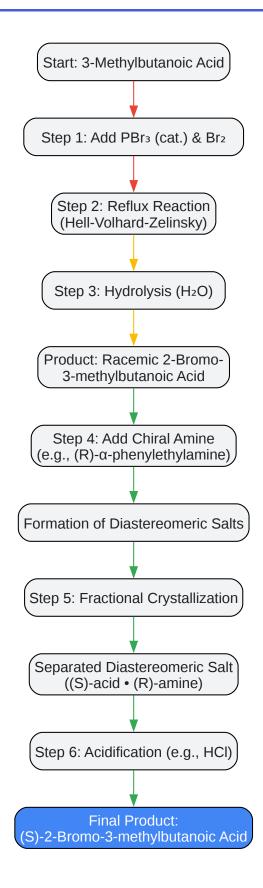
The synthesis of racemic 2-bromo-3-methylbutanoic acid is commonly achieved via the Hell-Volhard-Zelinsky reaction, starting from 3-methylbutanoic acid (isovaleric acid). The subsequent resolution of the enantiomers is required to isolate the (S)-form.

Protocol: Hell-Volhard-Zelinsky Bromination

- Activation: Place 3-methylbutanoic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a catalytic amount of red phosphorus or PBr<sub>3</sub>.
- Bromination: Heat the mixture gently. Add bromine (Br<sub>2</sub>) dropwise from the dropping funnel. The reaction is exothermic and will produce HBr gas, which should be neutralized with a trap. Continue heating under reflux until the red color of bromine disappears.
- Hydrolysis: Cool the reaction mixture. Slowly add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.
- Workup and Purification: Extract the product into an organic solvent (e.g., diethyl ether).
   Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
   Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Enantiomeric Resolution The resulting racemic mixture can be resolved by fractional crystallization using a chiral resolving agent, such as a chiral amine (e.g., (R)- $\alpha$ -phenylethylamine), to form diastereomeric salts with different solubilities.





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Caption: Workflow for synthesis and chiral resolution.



#### 3.2 Characterization Protocols

Protocol: NMR Spectroscopy

- Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol: Infrared (IR) Spectroscopy

- Prepare the sample using a suitable method (e.g., as a thin film on a salt plate for liquids/low-melting solids, or as a KBr pellet for solids).
- Place the sample in an FT-IR spectrometer.
- Record the spectrum, typically from 4000 to 400 cm<sup>-1</sup>.

## **Applications in Research and Development**

**(S)-2-Bromo-3-methylbutanoic acid** serves as a key chiral precursor in various synthetic applications.

- Pharmaceutical Synthesis: It is used as a starting material for pharmaceuticals and other biologically active molecules where a specific stereoisomer is required for efficacy. For example, it has been used to prepare the hypnotic and sedative agent bromisoval.[10]
- Chiral Amino Acid Synthesis: It is a precursor for the synthesis of non-standard, optically active amino acids, such as N-methylvaline.[4][5]
- Mechanistic Studies: The compound and its enantiomer have been used to investigate the stereoselectivity of enzymes, such as in studies of glutathione (GSH) conjugation in rats.[4]
- Advanced Materials: The (R)-enantiomer has been employed as an anionic component in chiral ionic liquids, which can be used as catalysts in asymmetric reactions like the Heck



arylation.

# Safety and Handling

**(S)-2-Bromo-3-methylbutanoic acid** is a hazardous substance that requires careful handling in a laboratory setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[1]
- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a
  face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume
  hood.
- Storage: Store in a cool, dry place in a tightly sealed container. It is classified under storage class 8A (Combustible corrosive hazardous materials).[5]

## Conclusion

**(S)-2-Bromo-3-methylbutanoic acid** is a fundamentally important chiral building block with well-defined structural and chemical properties. Its utility in the stereoselective synthesis of high-value compounds, particularly for the pharmaceutical industry, is significant. The protocols for its synthesis and characterization are well-established, allowing for its reliable use in research and development. Proper adherence to safety protocols is essential when handling this corrosive and toxic compound.

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